molecular formula C12H18O B12650095 beta-Methyl-beta-propylphenethyl alcohol CAS No. 85099-33-8

beta-Methyl-beta-propylphenethyl alcohol

Cat. No.: B12650095
CAS No.: 85099-33-8
M. Wt: 178.27 g/mol
InChI Key: OWEDJRDRHPIFFO-UHFFFAOYSA-N
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Description

beta-Methyl-beta-propylphenethyl alcohol: is a chemical compound with the molecular formula C12H18O . It is a colorless liquid with a characteristic aromatic odor, commonly used in the fragrance industry as a component of perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing beta-Methyl-beta-propylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of a suitable aryl halide with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to produce the desired alcohol.

    Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industry standards for use in fragrances and other applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-Methyl-beta-propylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

  • Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
  • Used in the synthesis of pharmaceuticals and biologically active compounds.

Industry:

Mechanism of Action

The mechanism of action of beta-Methyl-beta-propylphenethyl alcohol involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, its antimicrobial effects may result from disrupting microbial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

    Phenethyl alcohol: Similar structure but lacks the beta-methyl and beta-propyl groups.

    Benzyl alcohol: Similar aromatic alcohol but with a different substitution pattern.

Uniqueness:

Properties

CAS No.

85099-33-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-2-phenylpentan-1-ol

InChI

InChI=1S/C12H18O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3

InChI Key

OWEDJRDRHPIFFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CO)C1=CC=CC=C1

Origin of Product

United States

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